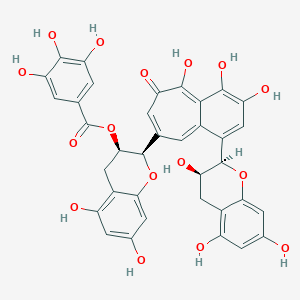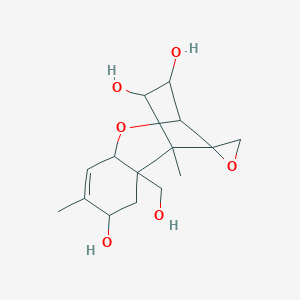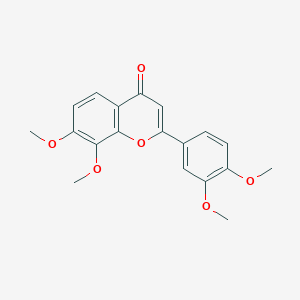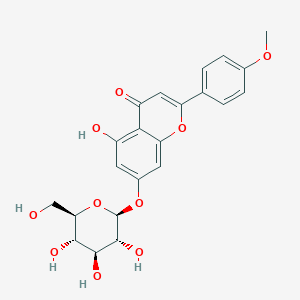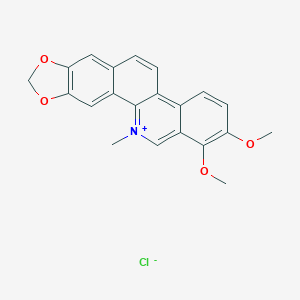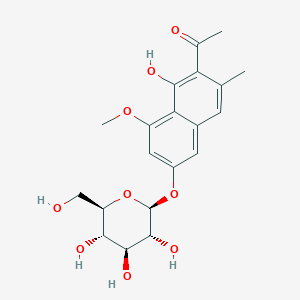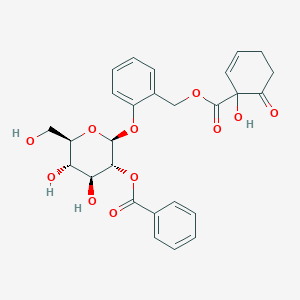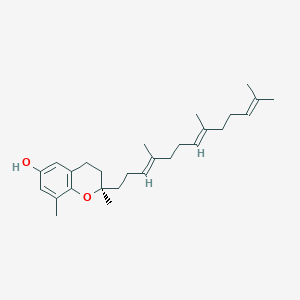
3,7,4'-Trihidroxiflavona
Descripción general
Descripción
Resokaempferol es un compuesto flavonóide, específicamente un tipo de flavonol, que es conocido por sus propiedades antioxidantes. Está estructuralmente relacionado con el kaempferol y se encuentra en varias plantas. Los flavonoides como el resokaempferol son conocidos por sus potenciales beneficios para la salud, incluidas las actividades antiinflamatorias, antioxidantes y anticancerígenas .
Aplicaciones Científicas De Investigación
Química: Se utiliza como material de partida para sintetizar otros derivados de flavonoides.
Biología: Sus propiedades antioxidantes lo convierten en un tema de interés en estudios relacionados con el estrés oxidativo y la protección celular.
Medicina: El resokaempferol ha mostrado propiedades neuroprotectoras y anticancerígenas potenciales.
Mecanismo De Acción
El resokaempferol ejerce sus efectos a través de varios objetivos moleculares y vías:
Actividad antioxidante: Inhibe la generación de especies reactivas de oxígeno (ROS) y modula antioxidantes endógenos como la superóxido dismutasa y el glutatión.
Actividad antiinflamatoria: Suprime las vías de señalización proinflamatoria como el factor nuclear kappa B (NF-kB) y las quinasas de proteína activadas por mitógeno p38 (p38MAPK).
Actividad neuroprotectora: Inhibe la formación y agregación de proteínas beta-amiloide, que están implicadas en enfermedades neurodegenerativas.
Análisis Bioquímico
Biochemical Properties
Resokaempferol interacts with various enzymes, proteins, and other biomolecules. It has been found to have potent cytotoxicity against skin cancer cells, as demonstrated by its significant cytotoxicity against A431 cells . Resokaempferol also induces monoclonal antibodies which may be useful for cancer therapy .
Cellular Effects
Resokaempferol has been shown to have significant effects on various types of cells and cellular processes. It has potent cytotoxicity against skin cancer cells . It also inhibits osteoclast differentiation, actin ring formation, and bone resorption in RAW 264.7 cells and bone marrow macrophages .
Molecular Mechanism
At the molecular level, Resokaempferol exerts its effects through various mechanisms. It has been found to have DNA strand-scission activity . This means that it can break the DNA strands, which can lead to cell death, particularly in cancer cells .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El resokaempferol se puede sintetizar a partir de 2,2',4-trihidroxicalcona a través de un proceso de ciclización alcalina utilizando hidróxido de sodio (NaOH) y peróxido de hidrógeno (H₂O₂) . Otro método implica la síntesis de resokaempferol 3-O-β-D-glucósido a partir de 2,4-dihidroxiacetofenona en seis pasos, logrando un rendimiento global del 40% a través de un método de glicosilación eficiente utilizando hidruro de sodio (NaH) .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para el resokaempferol no están ampliamente documentados, las rutas sintéticas mencionadas anteriormente se pueden ampliar para aplicaciones industriales. El uso de materiales de partida fácilmente disponibles y reactivos comunes hace que estos métodos sean viables para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
El resokaempferol experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: El peróxido de hidrógeno (H₂O₂) se usa comúnmente.
Reducción: El borohidruro de sodio (NaBH₄) se puede usar para reacciones de reducción.
Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios glucósidos y derivados de resokaempferol, que pueden tener diferentes actividades y propiedades biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
Quercetina: Otro flavonol con actividades antioxidantes y antiinflamatorias similares.
Crisina: Conocida por sus propiedades antiinflamatorias y antioxidantes.
Naringenina: Un flavonoide con efectos antioxidantes y antiinflamatorios.
Unicidad del Resokaempferol
El resokaempferol es único debido a sus características estructurales específicas y la presencia de grupos hidroxilo en posiciones particulares, que contribuyen a sus distintas actividades biológicas. Su capacidad para inhibir la formación y agregación de proteínas priónicas anormales similares a amiloides lo diferencia de otros compuestos similares .
Propiedades
IUPAC Name |
3,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,16-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWHQJYOOCRPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174249 | |
| Record name | Flavone, 3,7,4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4',7-Trihydroxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2034-65-3 | |
| Record name | 3,4′,7-Trihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2034-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavone, 3,7,4'-trihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 3,7,4'-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,4'-TRIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDB76C6V7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4',7-Trihydroxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
310 °C | |
| Record name | 3,4',7-Trihydroxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




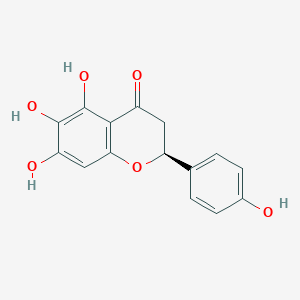
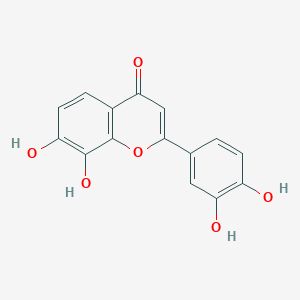
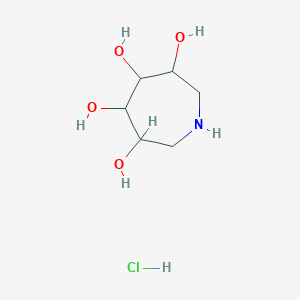
![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)
